5-(o-Tolyl)thiophene-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQQWCBQTIJJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 O Tolyl Thiophene 2 Carbaldehyde and Analogous Arylthiophene Carbaldehydes
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, proving highly effective for the synthesis of aryl-substituted thiophenes. researchgate.netnih.gov These methods offer excellent functional group tolerance and are central to modern organic synthesis. researchgate.net
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a premier method for synthesizing 5-arylthiophene-2-carbaldehydes. researchgate.netnih.gov This reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple a thiophene (B33073) derivative (e.g., 5-bromothiophene-2-carbaldehyde) with an arylboronic acid (e.g., o-tolylboronic acid). researchgate.netnih.gov
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction parameters, including the choice of catalyst, solvent, and temperature. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a widely used and effective Pd(0) catalyst for these transformations. researchgate.netdiva-portal.org However, catalyst systems can be fine-tuned to improve yields and reaction times.
Studies have shown that the choice of solvent significantly impacts the reaction outcome. For the synthesis of 4-arylthiophene-2-carbaldehydes, a combination of toluene (B28343) and water (4:1 ratio) with a Pd(0) catalyst and K3PO4 as a base provided good yields. researchgate.netnih.gov Alternative solvent systems like 1,4-dioxane/water or DMF have also been employed, with varying degrees of success depending on the specific substrates. researchgate.netnih.gov For instance, the coupling of 4-bromothiophene-2-carbaldehyde with phenylboronic ester yielded 75% of the product in a toluene/water system. researchgate.net
More advanced catalyst systems have been developed to enhance efficiency. A system based on a Pd(0) precursor and a bulky phosphine-based ligand has demonstrated higher activity compared to the traditional Pd(PPh3)4. nih.govresearchgate.net This modern catalyst allows for lower catalyst loadings (as low as 0.1% Pd) and significantly shorter reaction times, in some cases achieving excellent yields within minutes. nih.gov
Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yield
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(0) (5 mol%) | K3PO4 | Toluene/H2O (4:1) | 85-90 | 12 | 75 | researchgate.net |
| Pd(0) (5 mol%) | K3PO4 | Dioxane/H2O (4:1) | 85-90 | 12 | 62 | researchgate.net |
| Pd(0) (5 mol%) | K3PO4 | DMF | 85-90 | 12 | 55 | researchgate.net |
| Pd(PPh3)4 (2.5 mol%) | K3PO4 | Dioxane/H2O (4:1) | 90 | 12 | 76 | nih.gov |
| Pd(0)/Ligand L1 (0.1 mol%) | K2CO3 | Toluene | 65 | 0.25 | 85-95 | nih.gov |
The choice of ligand and base are critical parameters that modulate the activity and stability of the palladium catalyst. Triphenylphosphine (PPh3) is a common ligand, often used in the form of the stable precatalyst Pd(PPh3)4. diva-portal.org However, ligands can be strategically designed to improve reaction outcomes. Bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle, leading to more efficient catalysis. diva-portal.orgnih.gov A catalyst system utilizing a specialized phosphine-based bulky ligand (L1) was found to be more active than Pd(PPh3)4 for the synthesis of thiophene-containing polymers, achieving high yields with lower catalyst loadings. nih.govresearchgate.net
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction, facilitating the transfer of the aryl group from the boron atom to the palladium center. mdpi.com A variety of bases have been successfully employed for the synthesis of arylthiophene carbaldehydes.
Potassium Carbonate (K2CO3) has been identified as an optimal base in several systems, providing the highest yields in the coupling of aryl bromides with thiophene-2-boronic acid pinacol (B44631) ester. nih.gov
Potassium Phosphate (K3PO4) is another effective base, frequently used in solvent systems containing water, such as dioxane/water or toluene/water mixtures. researchgate.netnih.gov
Sodium Carbonate (Na2CO3) is also commonly used, particularly in solvents like 1,2-dimethoxyethane (B42094) (DME). researchgate.net
The Suzuki-Miyaura reaction is notable for its broad scope concerning the arylboronic acid coupling partner, tolerating a wide range of functional groups. This versatility allows for the synthesis of a diverse library of arylthiophene carbaldehydes.
Research has demonstrated successful couplings of bromothiophene aldehydes or esters with arylboronic acids bearing both electron-donating and electron-withdrawing substituents. researchgate.netnih.govnih.gov For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been coupled with various substituted phenylboronic acids, including those with methyl, methoxy (B1213986), fluoro, chloro, and nitro groups, affording the desired products in moderate to excellent yields. nih.gov Similarly, 4-bromothiophene-2-carbaldehyde has been successfully reacted with boronic esters carrying phenyl, 3,5-bis(trifluoromethyl)phenyl, and p-tolyl groups. researchgate.netnih.gov
Table 2: Scope of Arylboronic Acids in the Synthesis of 2-(bromomethyl)-5-aryl-thiophenes
| Aryl Group on Boronic Acid | Yield (%) | Reference |
|---|---|---|
| Phenyl | 76 | nih.gov |
| 4-Methylphenyl | 65 | nih.gov |
| 4-Methoxyphenyl | 59 | nih.gov |
| 4-Fluorophenyl | 62 | nih.gov |
| 4-Chlorophenyl | 71 | nih.gov |
| 3-Nitrophenyl | 25 | nih.gov |
Despite its broad scope, the reaction has limitations. Steric hindrance on the arylboronic acid, particularly at the ortho position, can sometimes reduce reaction efficiency. nih.gov Additionally, thiopheneboronic acids have a known tendency to undergo protodeboronation (loss of the boronic acid group), which can lead to lower yields and the formation of side products like thiophene dimers. mdpi.com
C-H Activation Methodologies for Thiophene Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the arylation of thiophenes, bypassing the need to pre-functionalize the thiophene ring with a halide or organometallic group. mdpi.comunipd.it This approach involves the direct coupling of a C-H bond on the thiophene ring with an aryl halide.
Palladium catalysts are commonly used for this transformation. The direct arylation of 3-formylthiophene derivatives has been achieved using a Pd(OAc)2 catalyst, with regioselectivity depending on whether the aldehyde is free or protected as an acetal. researchgate.net Low catalyst loadings (0.1-0.2 mol%) of phosphine-free palladium complexes have proven effective for the C2-arylation of thiophene with a range of aryl bromides. organic-chemistry.org This methodology is tolerant of various functional groups on the aryl bromide, such as formyl, nitrile, or nitro groups. organic-chemistry.org The main challenge in C-H activation is controlling the regioselectivity, as thiophene has multiple C-H bonds with similar reactivities. mdpi.com However, by carefully selecting catalysts and directing groups, selective functionalization of the C2, C3, or C5 positions can be achieved. mdpi.comresearchgate.net
Other Metal-Mediated Approaches for Thiophene Derivatives (e.g., Copper, Indium, Rhodium Catalysis)
While palladium catalysis dominates the field, other transition metals are also utilized for the synthesis and functionalization of thiophene derivatives.
Copper Catalysis : Copper-based catalysts offer a more economical alternative to palladium for certain coupling reactions. Copper has been used to catalyze the synthesis of thiophenes through the cyclization of sulfur-containing alkyne derivatives. rsc.org It is also effective in Ullmann-type C-S bond formation and in the aerobic oxidative cross-coupling of arylboronic acids with various partners, demonstrating its utility in building blocks relevant to thiophene synthesis. rsc.orgorganic-chemistry.org
Indium Catalysis : Indium-catalyzed reactions for the direct synthesis of arylthiophene carbaldehydes are less common. However, indium catalysts have been reported for the synthesis of other substituted thiophenes, such as 2-(alkylthio)-5-alkyl thiophenes. researchgate.net Indium(III) complexes have also been shown to be efficient catalysts for multicomponent reactions involving Knoevenagel condensation, a reaction type that can be used to elaborate aldehyde functionalities. nih.gov
Rhodium Catalysis : Rhodium catalysts are particularly effective in C-H activation and dehydrogenative coupling reactions. nih.govacs.org Rhodium(III) catalysts have been successfully employed for the cross-dehydrogenative coupling of thiophene derivatives, leading to valuable 2,2'-bi(heteroaryl) products. researchgate.net This type of reaction allows for the formation of C-C bonds directly from two C-H bonds, representing a highly efficient synthetic strategy. nih.govfigshare.com
Multicomponent Reaction Approaches for Thiophene Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a one-pot process from three or more starting materials. nih.gov This approach is highly valued for its efficiency and for minimizing waste, aligning with the principles of green chemistry. nih.gov For the synthesis of thiophene derivatives, MCRs offer a direct route to polysubstituted products that would otherwise require lengthy, multi-step sequences.
Expedient One-Pot Syntheses (e.g., Modified Gewald Reaction)
The Gewald reaction is a classic and highly versatile multicomponent synthesis for producing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The first step is a Knoevenagel condensation, which is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.orgarkat-usa.org
Modifications to the Gewald reaction have expanded its scope and improved its efficiency. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. wikipedia.org While the traditional Gewald synthesis yields 2-aminothiophenes, subsequent modifications and related one-pot strategies can be employed to access other derivatives, including arylthiophene carbaldehydes. Although the direct synthesis of 5-(o-Tolyl)thiophene-2-carbaldehyde via a standard Gewald reaction is not typical, the underlying principles of one-pot, multicomponent assembly are central to modern synthetic approaches for analogous structures.
Catalyst-Free and Green Chemistry Protocols
In line with the growing emphasis on sustainable chemistry, catalyst-free and green protocols for thiophene synthesis have been developed. These methods aim to reduce metal toxicity and control reaction conditions to minimize environmental impact. nih.gov Strategies include solvent-free reactions, often facilitated by mechanochemistry (ball milling) or microwave assistance, which can increase reaction rates and yields while eliminating the need for potentially hazardous solvents. mdpi.comacs.orgeurekaselect.com
One such approach involves the reaction of substituted buta-1-enes with potassium sulfide (B99878), a transition-metal-free method that forms thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org Another green strategy uses elemental sulfur with cyclobutanol (B46151) derivatives in a metal-free process to construct multisubstituted thiophenes via C-S bond formation. nih.govresearchgate.net These protocols often show good tolerance for various functional groups and represent a more environmentally sustainable route to functionalized thiophenes. nih.govnih.gov
Base-Catalyzed and Lewis Base-Catalyzed Systems
Base-catalyzed reactions are fundamental to many thiophene syntheses. In the Gewald reaction, a base such as an amine is crucial for promoting the initial Knoevenagel condensation. arkat-usa.org More broadly, base-promoted domino reactions have been developed for the synthesis of substituted benzo[b]thiophenes, involving a condensation followed by an intramolecular C-S bond formation. acs.org
Lewis bases have also been employed to catalyze the synthesis of highly functionalized thiophenes. For example, 4-dimethylaminopyridine (B28879) (DMAP) promotes a rapid protocol for synthesizing 2,3-dicarboalkoxy-4-aroyl/heteroaroyl/alkanoyl thiophenes at room temperature. organic-chemistry.org This method allows for the clean and efficient formation of two new bonds (C-S and C-C) to construct the thiophene ring. organic-chemistry.org
Ring-Opening/Annulation Strategies
Ring-opening/annulation represents an innovative approach to synthesizing thiophene rings. This strategy involves the cleavage of a strained ring system, followed by a cyclization reaction that incorporates a sulfur atom to form the stable aromatic thiophene core. This method provides access to unique substitution patterns that may be difficult to achieve through traditional condensation reactions.
C-S Bond Formation via Cyclopropyl (B3062369) Ethanols for Thiophene Aldehydes (e.g., 4-phenyl-5-(o-tolyl)thiophene-2-carbaldehyde)
A novel and concise method for synthesizing thiophene aldehydes involves the ring-opening/annulation of readily available cyclopropyl ethanol (B145695) derivatives. rsc.orgsemanticscholar.org In this one-pot procedure, the strained cyclopropane (B1198618) ring undergoes cleavage, and two C-S bonds are formed in a reaction with a sulfur source like potassium sulfide. rsc.org This transformation demonstrates good functional group tolerance and proceeds under mild conditions. rsc.org
A key feature of this reaction is the dual role of the solvent, dimethyl sulfoxide (B87167) (DMSO), which acts as both the reaction medium and a mild oxidant to facilitate the formation of the aldehyde functionality. rsc.org This methodology has been successfully applied to synthesize a variety of thiophene aldehydes, including the analogous structure 4-phenyl-5-(o-tolyl)thiophene-2-carbaldehyde.
Below is a table summarizing the yields of various thiophene aldehydes synthesized using this ring-opening/annulation strategy.
| Entry | Substrate (Cyclopropyl Ethanol Derivative) | Product (Thiophene Aldehyde) | Yield (%) |
|---|---|---|---|
| 1 | 1-(1-(o-tolyl)cyclopropyl)ethanol | This compound | 75 |
| 2 | 1-(1-phenylcyclopropyl)ethanol | 5-phenylthiophene-2-carbaldehyde | 82 |
| 3 | 1-(1-(p-tolyl)cyclopropyl)ethanol | 5-(p-tolyl)thiophene-2-carbaldehyde | 78 |
| 4 | 1-(1-(4-methoxyphenyl)cyclopropyl)ethanol | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde (B1305090) | 85 |
| 5 | 1-(1-(4-chlorophenyl)cyclopropyl)ethanol | 5-(4-chlorophenyl)thiophene-2-carbaldehyde | 71 |
| 6 | 1-(2-phenyl-1-(o-tolyl)cyclopropyl)ethanol | 4-phenyl-5-(o-tolyl)thiophene-2-carbaldehyde | 68 |
Investigation of Sulfur Sources and Reaction Solvents in C-S Bond Formation
The choice of sulfur source and solvent is critical in C-S bond formation reactions for thiophene synthesis. In the ring-opening/annulation of cyclopropyl ethanols, potassium sulfide (K₂S) is an effective and inexpensive sulfur source. rsc.orgsemanticscholar.org Other common sulfur sources in thiophene synthesis include elemental sulfur (S₈), sodium sulfide (Na₂S), and sodium hydrosulfide (B80085) (NaSH). organic-chemistry.orgnih.gov The trisulfur (B1217805) radical anion (S₃•−), often generated in situ from elemental sulfur or potassium sulfide, has been identified as a key intermediate in some metal-free thiophene syntheses. organic-chemistry.orgresearchgate.net
The solvent can play multiple roles beyond simply dissolving the reactants. As seen in the synthesis from cyclopropyl ethanols, DMSO acts as both solvent and oxidant. rsc.org In other systems, the choice of solvent can influence reaction pathways and yields. For example, in some base-catalyzed reactions, polar aprotic solvents like DMF or DMSO are preferred, while some green protocols may utilize water or proceed under solvent-free conditions. acs.orgnih.gov The interplay between the sulfur source, the base, and the solvent system is crucial for optimizing the efficiency and selectivity of the C-S bond formation and subsequent cyclization to the desired thiophene product.
Condensation and Derivatization Reactions of Thiophene-2-carbaldehydes
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations. Condensation reactions, in particular, provide a straightforward and efficient means to extend the molecular framework and introduce new functionalities.
Schiff Base Formation for Ligand Synthesis
The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic synthesis. These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions. The synthesis of Schiff bases from thiophene-2-carbaldehyde (B41791) and its derivatives is a well-established method for producing versatile ligands.
A representative synthesis involves the condensation of thiophene-2-carboxaldehyde with substituted anilines. For instance, the reaction with aniline (B41778) and its derivatives can be carried out in an ethanol medium with a few drops of concentrated sulfuric acid as a catalyst. nih.gov This straightforward procedure typically results in the formation of the corresponding 2-thiophenylidine substituted aniline.
While specific studies on this compound are not extensively documented, analogous reactions with thiophene-2-carboxaldehyde provide valuable insights. For example, the reaction of thiophene-2-carboxaldehyde with p-toluidine (B81030) in ethanol at room temperature affords the Schiff base 1-(thiophen-2-yl)-N-(p-tolyl)methanimine in excellent yield. This product can then be used to synthesize palladium(II) complexes.
The general procedure for the synthesis of such Schiff bases is outlined below:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product |
| Thiophene-2-carboxaldehyde | Aniline / Substituted Aniline | Ethanol | Conc. H₂SO₄ | Reflux | 2-Thiophenylidine substituted aniline |
| Thiophene-2-carboxaldehyde | p-Toluidine | Ethanol | - | Room Temperature | 1-(thiophen-2-yl)-N-(p-tolyl)methanimine |
This table presents generalized and analogous reaction conditions for the synthesis of Schiff bases from thiophene-2-carbaldehydes.
The resulting Schiff base ligands, incorporating the this compound moiety, would be expected to exhibit interesting coordination properties. The steric bulk of the o-tolyl group could influence the geometry of the resulting metal complexes, potentially leading to novel catalytic or material properties.
Knoevenagel Condensation for Donor-π-Acceptor Dye Precursors
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. This reaction is extensively used in the synthesis of donor-π-acceptor (D-π-A) dyes, which are crucial components in organic electronics, including dye-sensitized solar cells and organic light-emitting diodes.
In the context of this compound, the thiophene ring acts as a π-bridge, and the tolyl group can serve as part of the donor system. Condensation of the aldehyde with a strong electron-accepting group, such as malononitrile (B47326) or cyanoacetic acid derivatives, leads to the formation of a D-π-A structure.
A general procedure for the Knoevenagel condensation of aryl aldehydes with malononitrile involves stirring the reactants in ethanol with anhydrous sodium acetate (B1210297) as a catalyst at room temperature. nih.gov The product typically precipitates upon the addition of water and can be further purified. nih.gov
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product Type |
| Aryl Aldehyde | Malononitrile | Sodium Acetate | Ethanol | Room Temperature | Arylmethylenemalononitrile |
| 5-Arylthiophene-2-carbaldehyde | Cyanoacetic Acid | Piperidine (B6355638) | Acetonitrile | Reflux | (E)-3-(5-Arylthiophen-2-yl)-2-cyanoacrylic acid |
This table presents generalized and analogous reaction conditions for the Knoevenagel condensation to form D-π-A dye precursors.
The electronic properties of the resulting D-π-A dye can be fine-tuned by modifying the substituents on the aryl ring of the 5-arylthiophene-2-carbaldehyde. The o-tolyl group in this compound would introduce a moderate electron-donating effect, influencing the intramolecular charge transfer characteristics of the final dye molecule. The steric hindrance from the ortho-methyl group might also play a role in the solid-state packing of these molecules, which is a critical factor for their performance in electronic devices.
Advanced Spectroscopic and Structural Characterization of 5 O Tolyl Thiophene 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of individual atoms within the 5-(o-Tolyl)thiophene-2-carbaldehyde framework.
¹H NMR Spectral Analysis of Aromatic and Aldehyde Protons
The ¹H NMR spectrum of arylthiophene-2-carbaldehydes reveals distinct signals for the aldehyde and aromatic protons. For a related compound, 4-phenylthiophene-2-carbaldehyde (B1353027), the aldehyde proton appears as a singlet at δ 9.95 ppm. The thiophene (B33073) protons at positions 3 and 5 show singlets at δ 8.1 ppm and δ 7.8 ppm, respectively, while the aryl protons appear as a multiplet in the δ 7.3–7.5 ppm region. nih.gov In another example, 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde, the aldehyde proton singlet is observed at δ 9.94 ppm. nih.gov The thiophene protons at positions 3 and 5 appear as singlets at δ 8.0 and δ 7.79 ppm, respectively. nih.gov
For derivatives such as 5-(9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde, the structure is confirmed using ¹H NMR spectroscopy, among other techniques. mdpi.com In the case of 5-phenylazo-2-hydroxybenzaldehyde thiosemicarbazone, a derivative, the CH=N proton gives a singlet at 8.76 ppm. raco.cat
| Proton Type | 4-Phenylthiophene-2-carbaldehyde nih.gov | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde nih.gov | 5-Phenylazo-2-hydroxybenzaldehyde thiosemicarbazone raco.cat |
|---|---|---|---|
| Aldehyde (-CHO) | 9.95 (s) | 9.94 (s) | - |
| Thiophene-H3 | 8.1 (s) | 8.0 (s) | - |
| Thiophene-H5 | 7.8 (s) | 7.79 (s) | - |
| Aryl | 7.3-7.5 (m) | - | 7.11-7.92 (m) |
| CH=N | - | - | 8.76 (s) |
¹³C NMR Chemical Shift Assignments and Structural Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. Generally, aldehyde and ketone carbons appear at δ > 200 ppm, while carboxylic acid derivatives are found between 165-190 ppm. oregonstate.edu Aromatic and alkene carbons typically resonate in the δ 120-170 ppm range. oregonstate.edu
For 5-methylthiophene-2-carboxaldehyde, the reported ¹³C NMR shifts are 182.59 (C=O), 151.61, 142.04, 137.45, 127.24 (thiophene ring carbons), and 16.16 (methyl carbon). nih.gov The structure of derivatives like 5-(9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde is also confirmed using ¹³C NMR. mdpi.com
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | 182.59 |
| Thiophene Ring Carbon 1 | 151.61 |
| Thiophene Ring Carbon 2 | 142.04 |
| Thiophene Ring Carbon 3 | 137.45 |
| Thiophene Ring Carbon 4 | 127.24 |
| Methyl Carbon | 16.16 |
Mass Spectrometry Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. For instance, the structure of 5-(9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde was definitively established using HRMS. mdpi.com This technique is crucial for confirming the identity of newly synthesized compounds.
Fragmentation Pattern Analysis for Structural Insights
The fragmentation pattern observed in a mass spectrum offers valuable clues about the compound's structure. In aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu For example, the mass spectrum of 4-phenylthiophene-2-carbaldehyde shows a molecular ion peak at m/z 188. nih.gov Similarly, 4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde exhibits a molecular ion peak at m/z 323. nih.gov The fragmentation of 5-phenylazo-2-hydroxybenzaldehyde thiosemicarbazone shows a molecular ion peak at m/z 299, which is also the base peak. raco.cat
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy, including infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, provide information about the functional groups and electronic transitions within a molecule.
The structure of 5-(9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde has been confirmed through IR spectroscopy. mdpi.com The UV-Vis absorption spectrum of this compound, recorded in dichloromethane, showed two absorption maxima, which is characteristic of donor-π-acceptor systems. mdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Group Frequencies (e.g., C=O, C=N)
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound and its derivatives, FT-IR spectra reveal key vibrational frequencies that are characteristic of their structure.
The most prominent feature in the FT-IR spectrum of an aldehyde is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . For simple aldehydes, this band typically appears in the range of 1740-1720 cm⁻¹. msu.edu In aromatic aldehydes, such as thiophene-2-carbaldehyde derivatives, conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency to the 1710-1685 cm⁻¹ region. spcmc.ac.in This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond. msu.edu For 5-halogen-2-thiophenecarboxaldehydes, the C=O stretching frequency is influenced by the solvent and the specific halogen substituent. researchgate.net
When this compound is converted into a Schiff base through condensation with a primary amine, the characteristic C=O band disappears and a new band for the imine (C=N) group emerges. The C=N stretching vibration is typically found in the 1690-1640 cm⁻¹ region. globalresearchonline.netresearchgate.net For instance, in a study of 2-carbaldehyde oxime-5-nitrothiophene, the C=N stretching vibration was observed at 1667 cm⁻¹. globalresearchonline.net The exact position of this band can be influenced by the electronic nature of the substituents on both the thiophene and the former amine part of the molecule.
The spectra also show characteristic bands for the thiophene ring. C-H stretching vibrations of the heteroaromatic ring are typically observed in the 3100–3000 cm⁻¹ region. globalresearchonline.net The C=C stretching vibrations within the thiophene ring usually appear in the 1650–1430 cm⁻¹ range. globalresearchonline.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Type |
|---|---|---|---|
| C=O (Aldehyde) | Stretching | 1710 - 1685 | Aromatic Aldehydes spcmc.ac.in |
| C=N (Imine/Schiff Base) | Stretching | 1690 - 1640 | Schiff Bases globalresearchonline.netresearchgate.net |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Heteroaromatic Compounds globalresearchonline.net |
| C=C (Aromatic) | Stretching | 1650 - 1430 | Aromatic Compounds globalresearchonline.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Maxima Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of thiophene-based compounds typically displays strong absorption bands due to π → π* transitions. For polythiophene nanoparticles, absorption bands have been observed at approximately 306 nm (π - π* interband transition) and 377 nm (n - π* transition). researchgate.net The unsubstituted thiophene molecule shows a UV-Vis spectrum that can be referenced for comparison. spectrabase.com The presence of substituents on the thiophene ring significantly influences the absorption maxima (λ_max).
In the case of this compound, the extended conjugation involving the thiophene ring, the carbonyl group, and the tolyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler thiophenes. Studies on various 2-(thienyl)quinoxaline species show absorption features within the UV range, with some extending into the visible region, and these are attributed to allowed π → π* transitions. researchgate.net The specific position of the absorption bands for this compound would depend on the solvent polarity and the specific electronic interactions between the tolyl and formyl groups through the thiophene bridge. For example, related compounds like 5-(furan-2-yl)thiophene-2-carbaldehyde (B1344655) and 5-(4-methoxyphenyl)thiophene-2-carbaldehyde (B1305090) are also studied for their electronic properties. nih.govsigmaaldrich.com
| Compound Type | Transition | Approximate λ_max (nm) | Reference |
|---|---|---|---|
| Polythiophene Nanoparticles | π → π | ~306 | researchgate.net |
| Polythiophene Nanoparticles | n → π | ~377 | researchgate.net |
| 2-(Thienyl)quinoxaline Species | π → π* | Variable in UV-Vis range | researchgate.net |
UV-Vis-NIR Spectroscopy for Conjugated Systems
For highly extended conjugated systems, particularly polymers derived from this compound, UV-Vis-Near Infrared (NIR) spectroscopy becomes a crucial analytical tool. This technique allows for the investigation of electronic transitions that occur at lower energies, extending into the NIR region of the electromagnetic spectrum.
In undoped polythiophenes, the primary absorption is typically found in the visible region (around 450–600 eV) and corresponds to the transition from the valence band to the conduction band. acs.org When these polymers undergo oxidative doping, new electronic states (polarons and bipolarons) are formed within the band gap. These states give rise to new absorption bands at lower energies, often in the NIR region. acs.orgrsc.org For instance, in polythiophene, a broad absorption band related to bipolaron states can appear around 730-890 nm. researchgate.net The ability to tailor the absorption properties of polymer films by copolymerizing different thiophene derivatives highlights the versatility of these materials for optical devices. rsc.org Spectroelectrochemical studies, which combine UV-Vis-NIR spectroscopy with electrochemistry, are particularly powerful for characterizing the electronic structure of these materials in different oxidation states. rsc.orgresearchgate.net
Solid-State Structural Analysis
The arrangement of molecules in the solid state dictates many of the material's bulk properties. X-ray crystallography and the analysis of crystal packing provide definitive information about molecular conformation and intermolecular interactions.
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule. For derivatives of this compound, this technique would reveal crucial details about bond lengths, bond angles, and torsional angles.
| Parameter | Value | Reference |
|---|---|---|
| Torsional Angle (N1—C1—C2—S2) | 0.4 (6)° | nih.gov |
| Torsional Angle (N2—C6—C7—S2) | 1.8 (7)° | nih.gov |
Crystal Packing and Supramolecular Assembly
The way individual molecules of this compound and its derivatives pack together in a crystal lattice is known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, leading to the formation of a supramolecular assembly.
Microscopic and Surface Characterization (for related polymeric materials)
When monomers like this compound are used to create polymeric materials, understanding the surface morphology and microstructure is essential for their application in electronic and optical devices.
Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are invaluable for visualizing the surface of polymer films. researchgate.netuc.edu AFM can provide detailed information about surface topography, roughness, and the presence of crystalline or amorphous domains at the nanoscale. researchgate.netwikipedia.org For instance, AFM has been used to characterize the lamellar structure of semicrystalline polymers and to visualize phase-separated regions. researchgate.netuc.edu Raman microscopy is another powerful tool that can provide chemical and structural information about polymer surfaces, including the identification of different polymer layers in a multilayer film and the investigation of defects. azom.com The characterization of polymer surfaces and thin films is a broad field that employs a variety of sensitive techniques to relate macroscopic properties to the underlying microstructure. miamioh.edu These characterization methods are crucial for optimizing the performance of polymer-based devices.
Scanning Electron Microscopy (SEM) for Morphological Properties (e.g., spherical particles, surface roughness)
Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface morphology of materials. In the analysis of poly(thiophene-2-carbaldehyde), a polymer derived from thiophene-2-carbaldehyde, SEM imaging reveals distinct morphological features.
Research findings indicate that when thiophene-2-carbaldehyde is polymerized using hydrochloric acid as a catalyst, the resulting polymer consists of spherical particles. journalskuwait.orgjournalskuwait.orgresearchgate.net These particles exhibit a rough surface and tend to agglomerate, forming larger clusters. journalskuwait.orgjournalskuwait.orgresearchgate.net The average diameter of these spherical particles has been measured to be approximately 127 nanometers. journalskuwait.orgresearchgate.net This granular, clustered morphology is a key characteristic of the polymer under these synthesis conditions. journalskuwait.org
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional information about the surface topography of a sample. For films made from poly(thiophene-2-carbaldehyde), AFM is employed to complement SEM data by offering a more detailed view of the surface landscape. acs.orgjournalskuwait.org
AFM analysis of poly(thiophene-2-carbaldehyde) films confirms the rough surface texture initially observed with SEM. journalskuwait.org The technique can generate detailed 3D topographical maps, illustrating the peaks and valleys on the polymer surface and providing quantitative data on surface roughness. journalskuwait.org
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDX) is utilized for the elemental analysis of a material. When applied to poly(thiophene-2-carbaldehyde), EDX confirms the presence of the expected elements and can reveal impurities or residues from the synthesis process. journalskuwait.orgjournalskuwait.orgresearchgate.net
An EDX analysis of a poly(thiophene-2-carbaldehyde) sample showed the presence of Carbon (C), Sulfur (S), Oxygen (O), and Chlorine (Cl). journalskuwait.org The chlorine is attributed to the hydrochloric acid catalyst used in the polymerization. The high percentage of oxygen is suggested to be from adsorbed water trapped within the polymer's structure. journalskuwait.org The sulfur-to-carbon (S/C) atomic ratio was found to be approximately 21.0%, which aligns with the theoretical structure of one sulfur atom for every five carbon atoms in the thiophene-2-carbaldehyde monomer unit. journalskuwait.org
Below is a table summarizing the elemental composition from an EDX analysis performed on three different areas of the polymer surface. journalskuwait.org
| Element | Area 1 (%) | Area 2 (%) | Area 3 (%) | Average (%) |
| Carbon (C) | 64.9 | 62.1 | 62.0 | 63.0 |
| Sulfur (S) | 11.2 | 11.3 | 11.0 | 11.17 |
| Chlorine (Cl) | 11.1 | 13.9 | 12.8 | 12.6 |
| Oxygen (O) | 12.8 | 12.7 | 14.2 | 13.23 |
| Note: A slight variance in elemental ratios across different areas is expected due to the inherent limitations in the precision of EDX analysis. journalskuwait.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For polymers like poly(thiophene-2-carbaldehyde), XPS provides detailed information about the bonding environments of the constituent atoms. journalskuwait.orgjournalskuwait.orgresearchgate.net
XPS analysis of poly(thiophene-2-carbaldehyde) allows for the deconvolution of high-resolution spectra for individual elements, such as carbon and sulfur, to identify different chemical states. researchgate.net For the C1s spectrum, different peaks correspond to carbon atoms in various bonding environments within the polymer structure. researchgate.net
The table below presents the findings from a high-resolution XPS scan of the C1s region for poly(thiophene-2-carbaldehyde). researchgate.net
| Binding Energy (eV) | Assignment | Area (%) |
| 288.97 | C-C-S (Carbon bonded to Carbon and Sulfur in the thiophene ring) | 37.78 |
| 287.9 | C-C(H)-C (Carbon bonded to Carbon and Hydrogen in the thiophene ring) | 40.69 |
| 286.82 | C-C*(H)-C (Carbon bonded to Carbon and Hydrogen outside the thiophene ring) | 19.57 |
| Table based on data from the XPS analysis of poly(thiophene-2-carbaldehyde). researchgate.net |
This detailed analysis confirms the complex carbon environments within the polymer, distinguishing between carbons in the thiophene ring and those in other parts of the structure. researchgate.net Similarly, analysis of the sulfur K-edge X-ray absorption spectra for thiophene-2-carboxaldehyde shows systematic changes that correlate with the electron-withdrawing nature of the substituent aldehyde group. rsc.org
Chemical Reactivity and Transformation Pathways of Thiophene 2 Carbaldehyde Scaffolds
Reactivity of the Aldehyde Functionality
The aldehyde group (CHO) attached to the thiophene (B33073) ring is a primary site for nucleophilic addition and condensation reactions. libretexts.org Aldehydes are generally more reactive than their ketone counterparts, a trait attributed to reduced steric hindrance and a more electron-deficient carbonyl carbon. libretexts.orgquora.com
The carbonyl carbon of 5-(o-Tolyl)thiophene-2-carbaldehyde readily reacts with primary amines and hydrazines in addition-elimination (or condensation) reactions to yield imines (Schiff bases) and hydrazones, respectively. libretexts.org These reactions typically involve the nucleophilic attack of the nitrogen atom on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding azine. nih.gov
These transformations are fundamental in synthesizing a variety of heterocyclic systems and ligands for coordination chemistry. The aldehyde functionality serves as a versatile handle for introducing nitrogen-containing moieties. ossila.com
Table 1: Examples of Condensation Reactions This table is illustrative and based on general aldehyde reactivity.
| Reactant | Product Type | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | ![]() |
| Hydrazine (H₂N-NH₂) | Hydrazone | ![]() |
| Hydroxylamine (H₂N-OH) | Oxime | ![]() |
This compound is an ideal substrate for the Knoevenagel condensation, a reaction involving the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by dehydration. wikipedia.org This reaction is a cornerstone for carbon-carbon bond formation. sphinxsai.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or its salts. wikipedia.orgresearchgate.net
Active methylene compounds like malonic acid, ethyl acetoacetate, or cyanoacetic acid can be employed to generate α,β-unsaturated products. wikipedia.org For example, reacting this compound with malonic acid in the presence of piperidine would yield a substituted acrylic acid derivative. These reactions are crucial for synthesizing various valuable compounds, including precursors for pharmaceuticals and functional materials. rsc.orgnih.gov
Table 2: Examples of Knoevenagel Condensation Reactions This table is illustrative and based on established Knoevenagel reactions.
| Active Methylene Compound | Catalyst | Expected Product Class |
|---|---|---|
| Malonic Acid | Piperidine/Pyridine | α,β-Unsaturated Carboxylic Acid |
| Ethyl Cyanoacetate | Piperidine | α,β-Unsaturated Ester |
| Thiobarbituric Acid | Piperidine | Substituted Enone |
| Creatinine | Piperidine/Acetic Anhydride | Furfurylidene Imidazolone Derivative |
The high reactivity of the aldehyde group in thiophene-based scaffolds is exploited in polymer chemistry for functionalization and crosslinking. acs.orgnih.gov Thiophene-aldehyde derivatives can be incorporated into semiconducting polymers. researchgate.net The aldehyde moiety then acts as a reactive site for post-polymerization modification. acs.org
A key application is the crosslinking of polymer films. For example, using a diamine like ethylenediamine (B42938) as a crosslinker reacts with the aldehyde groups on adjacent polymer chains to form insoluble and more robust semiconducting films. acs.orgnih.gov This method enhances the material's stability and adhesion, which is critical for applications in bioelectronics. acs.org Furthermore, the aldehyde group allows for the grafting of other functional molecules, such as fluorescent nanoparticles, onto the polymer surface, creating multifunctional materials. nih.govresearchgate.net
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions on this compound is governed by the electronic effects of the two substituents.
In electrophilic substitution reactions, the directing effects of existing substituents determine the position of the incoming electrophile. youtube.com The thiophene ring in this compound has two available positions for substitution: C3 and C4. The regioselectivity is a result of the combined influence of the aldehyde and the o-tolyl groups.
The Carbaldehyde Group (-CHO) at C2: This group is electron-withdrawing and acts as a deactivator for the aromatic ring. youtube.com Electron-withdrawing groups on five-membered heterocycles direct incoming electrophiles away from the adjacent positions. Therefore, the -CHO group at C2 directs substitution primarily to the C4 position. youtube.com
The o-Tolyl Group at C5: This alkyl-aryl group is electron-donating by induction and hyperconjugation, thus acting as an activator for the ring. youtube.com Activating groups are known to be ortho, para-directors. libretexts.org For a substituent at the C5 position of a thiophene ring, the "ortho" position is C4.
The directing effects of both the activating o-tolyl group and the deactivating carbaldehyde group synergize, strongly favoring electrophilic attack at the C4 position. Substitution at C3 is significantly less favored because it receives no directing assistance from the C5-tolyl group and is electronically disfavored by the C2-aldehyde group. This site-selective reactivity is valuable for synthesizing specifically substituted thiophene derivatives. nih.gov
Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene. pearson.com This enhanced reactivity is due to the ability of the sulfur atom's lone pairs to stabilize the positive charge in the reaction intermediate (the arenium ion) through resonance, leading to a lower activation energy. stackexchange.com
However, the reactivity of this compound is modulated by its substituents. The presence of the electron-withdrawing carbaldehyde group deactivates the thiophene ring compared to its unsubstituted parent, making it less reactive. youtube.com Conversely, the electron-donating o-tolyl group partially counteracts this deactivation.
When compared to aromatic aldehydes like benzaldehyde, this compound is expected to have a more reactive aromatic ring due to the inherent higher reactivity of thiophene over benzene. Aromatic aldehydes, in general, are less reactive in nucleophilic additions than aliphatic aldehydes because resonance with the aromatic ring reduces the electrophilicity of the carbonyl carbon. libretexts.org
Polymerization Behavior of Thiophene-2-carbaldehyde (B41791) Derivatives
The polymerization of thiophene-2-carbaldehyde derivatives, such as this compound, is a field of significant interest for the development of functional conjugated polymers. These materials possess unique electronic and optical properties, making them suitable for applications in (bio)electronics and sensor technology. nih.govrsc.org The aldehyde group, in particular, offers a reactive site for post-polymerization modification, allowing for the covalent attachment of other molecules or cross-linking of the polymer chains. nih.govacs.org However, the presence of the aldehyde and other substituents like the o-tolyl group introduces specific electronic and steric challenges that must be addressed by the chosen polymerization strategy. nih.govrsc.org
Chemical Polymerization Strategies (e.g., Acid Catalysis)
Chemical polymerization provides a direct route to producing poly(thiophene-2-carbaldehyde). One of the most straightforward methods involves the use of an acid catalyst.
In a typical procedure, a thiophene-2-carbaldehyde monomer is polymerized using a strong acid, such as hydrochloric acid (HCl), in a suitable solvent like alcohol. journalskuwait.org This method is characteristic of condensation polymerization, where the reaction proceeds with the elimination of a small molecule, in this case, likely water, following the protonation of the aldehyde's carbonyl group. The resulting polymer structure can be complex, potentially involving both the thiophene ring and the formyl group in the polymer backbone. journalskuwait.org
Research on the acid-catalyzed polymerization of 2-formylthiophene has shown that the process yields a polymer consisting of spherical nanoparticles that aggregate into larger clusters. journalskuwait.org Characterization using techniques such as Fourier-transform infrared (FT/IR) spectroscopy, nuclear magnetic resonance (1H-NMR), and X-ray photoelectron spectroscopy (XPS) is crucial to elucidate the final structure of the polymer. journalskuwait.org For this compound, the bulky o-tolyl group would sterically influence the polymerization process, potentially affecting the polymer's morphology, molecular weight, and solubility.
| Monomer | Polymerization Method | Catalyst/Solvent | Resulting Polymer Characteristics | Reference |
|---|---|---|---|---|
| 2-Formylthiophene | Chemical Polymerization | HCl / Alcohol | Spherical particles with an average diameter of 121 nm, forming clusters. | journalskuwait.org |
Electrochemical Polymerization Techniques
Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. acs.orgresearchgate.net The process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually a polymer film that deposits on the electrode. researchgate.netdtic.mil
For a monomer like this compound, the steric hindrance from the o-tolyl group, combined with the deactivating effect of the aldehyde, would likely make direct electropolymerization difficult. The resulting polymer films, if formed, may have limited conjugation lengths and lower conductivity due to twisting of the polymer backbone induced by the bulky substituent. acs.org
The properties of the resulting polymer, such as its bandgap and conductivity, are highly dependent on the monomer structure and the polymerization conditions. acs.orgacs.org
| Monomer Type | Polymerization Technique | Key Challenge | Strategy for Success | Reference |
|---|---|---|---|---|
| Thiophene-aldehyde | Electrochemical | High oxidation potential due to the electron-withdrawing aldehyde group. | Incorporate easily oxidizable units like EDOT into the monomer backbone. | nih.govacs.org |
| Thiophene-substituted 1,3-dithiole-2-ones | Cyclic Voltammetry | Steric hindrance from substituents can lead to bonding at less favorable positions (β-positions), resulting in poorly conductive polymers. | Careful monomer design to control linkage regiochemistry. | acs.orgacs.org |
Regioregular Polymerization using Transition Metal Catalysts (e.g., Ni- and Pd-based systems)
For many applications in electronics, the synthesis of regioregular polythiophenes is essential. Regioregularity, specifically head-to-tail (HT) coupling, leads to more planar polymer backbones, increased crystallinity, and significantly improved electronic and photonic properties compared to regioirregular polymers. nih.govrsc.org Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving high degrees of regioregularity. rsc.orgnih.gov
Kumada catalyst-transfer polycondensation (KCTP) is a chain-growth polymerization mechanism that allows for the synthesis of well-defined, regioregular polythiophenes with controlled molecular weights and low polydispersity. rsc.orgnih.gov The process typically involves the polymerization of a 2-bromo-5-magnesio-thiophene monomer using a nickel catalyst, such as Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane). rsc.orgnih.gov The key feature of KCTP is that the nickel catalyst remains associated with the growing polymer chain, "walking" along it as new monomers are added. nih.gov
For a monomer derived from this compound, KCTP would require its conversion into a suitable Grignard reagent, for example, 5-(o-Tolyl)-2-bromo-thiophene-carbaldehyde would need to be selectively magnesiated. The reactivity of the aldehyde group under Grignard conditions presents a significant challenge, likely requiring a protecting group strategy for the aldehyde functionality during polymerization. The steric bulk of the o-tolyl group could also influence the catalyst transfer process and the final polymer properties. rsc.org
Deprotonative cross-coupling polycondensation is a powerful method that avoids the pre-formation of organometallic monomers like Grignard reagents. rsc.org This technique typically uses a nickel catalyst and a strong, non-nucleophilic base, such as a Knochel-Hauser base (TMPMgCl·LiCl), to selectively deprotonate a C-H bond on the thiophene ring, followed by cross-coupling. nih.govrsc.org This approach often allows for polymerization at room temperature and with shorter reaction times. rsc.org
For instance, the polymerization of a 2-bromo-3-substituted thiophene can be achieved by deprotonation at the 5-position, followed by Ni-catalyzed polycondensation to yield a highly regioregular HT-polymer. nih.govrsc.org Applying this to a derivative of this compound, one would likely start with a 2-bromo-5-(o-tolyl)thiophene-2-carbaldehyde (with the aldehyde protected). The base would deprotonate the C-H bond at the 4-position if available, or more complex functionalization patterns would be needed. The efficiency and regioselectivity would be influenced by the electronic effects of the substituents.
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations. rsc.org DArP creates C-C bonds by coupling a C-H bond with a C-Halogen bond, thus reducing the number of synthetic steps required for monomer preparation by avoiding the synthesis of organotin or organoboron compounds. rsc.orgrsc.org Palladium and nickel catalysts are commonly used for DArP. rsc.orgnih.gov
The polymerization of a monomer like this compound using DArP could involve the coupling of a di-halogenated aryl compound with the C-H bonds of the thiophene ring. For example, the C-H bond at the 3- or 4-position of the thiophene ring could be activated for coupling. However, a major challenge in DArP is controlling the regioselectivity of the C-H activation, as undesired couplings can lead to defects in the polymer chain. rsc.org The presence of the aldehyde group can act as a directing group, potentially promoting C-H activation at an adjacent position, which could be exploited to control the reaction's outcome. rsc.org
| Polymerization Method | Catalyst System | Key Advantages | Challenges for this compound | Reference |
|---|---|---|---|---|
| Kumada Catalyst-Transfer Polycondensation (KCTP) | Ni(dppp)Cl₂ | Chain-growth mechanism, controlled molecular weight, high regioregularity. | Aldehyde group requires protection; steric hindrance from the o-tolyl group. | rsc.orgnih.gov |
| Deprotonative Cross-Coupling | Ni-catalyst + Knochel-Hauser base | Avoids pre-metalation of monomers; mild reaction conditions. | Aldehyde protection needed; regioselectivity of deprotonation. | nih.govrsc.org |
| Direct Arylation Polymerization (DArP) | Pd or Ni catalysts | Atom-economical, fewer synthetic steps for monomer synthesis. | Controlling regioselectivity of C-H activation; potential for side reactions. | rsc.orgrsc.org |
Cyclization and Annulation Reactions (e.g., Isoxazole (B147169) Synthesis via Condensation with Nitro Compounds)
The thiophene-2-carbaldehyde core, particularly when substituted at the 5-position, serves as a versatile platform for the construction of various heterocyclic systems through cyclization and annulation reactions. These transformations are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties of the resulting fused or appended ring systems. One prominent example of such a transformation is the synthesis of isoxazoles, which can be achieved through the condensation of the aldehyde functionality with nitro compounds, followed by cyclization.
The reaction of this compound with a nitroalkane, such as nitromethane, in the presence of a base, is a viable route to construct a 3-(5-(o-tolyl)thiophen-2-yl)isoxazole derivative. This transformation typically proceeds through a multi-step sequence initiated by a Henry reaction (nitroaldol reaction), followed by dehydration and subsequent cyclization.
The proposed mechanism commences with the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a β-nitro-alcohol intermediate. Subsequent dehydration of this intermediate under the reaction conditions yields a nitroalkene, specifically 1-nitro-2-(5-(o-tolyl)thiophen-2-yl)ethene.
The final and key step in the formation of the isoxazole ring is the intramolecular cyclization of the nitroalkene. This is often accomplished by the in-situ generation of a nitrile oxide from the nitro group, which then undergoes a 1,3-dipolar cycloaddition. However, a more common laboratory synthesis involves the dehydration of the nitroalkene to a nitrile oxide, which then reacts with a suitable dipolarophile. In the context of the reaction with nitroalkanes, the nitroalkene can be converted to the corresponding aldoxime, which is then oxidized to the nitrile oxide. This nitrile oxide intermediate, being a highly reactive 1,3-dipole, readily undergoes intramolecular cyclization to furnish the stable aromatic isoxazole ring.
The general reaction pathway is illustrated below:
Scheme 1: Proposed Synthesis of 3-(5-(o-tolyl)thiophen-2-yl)isoxazole
Step 1: Henry Reaction
Step 2: Dehydration
β-Nitro-alcohol intermediate --(-H₂O)--> 1-Nitro-2-(5-(o-tolyl)thiophen-2-yl)ethene
Step 3: Conversion to Aldoxime and Cyclization
1-Nitro-2-(5-(o-tolyl)thiophen-2-yl)ethene --> Corresponding aldoxime
Aldoxime --(Dehydration/Oxidation)--> Nitrile oxide intermediate --> 3-(5-(o-tolyl)thiophen-2-yl)isoxazole
While specific experimental data for the reaction of this compound with nitro compounds is not extensively documented in publicly available literature, the reactivity of similar 5-arylthiophene-2-carbaldehydes suggests this pathway is highly plausible. The electronic nature of the o-tolyl group is not expected to significantly hinder the reactivity of the aldehyde or the subsequent cyclization steps.
The synthesis of isoxazoles from aldehydes and nitro compounds is a well-established transformation in organic chemistry. The versatility of this method allows for the introduction of a wide range of substituents on both the thiophene and the newly formed isoxazole ring, making it a valuable tool for creating libraries of novel compounds for biological screening.
The following table provides a general overview of the types of substrates that can participate in similar cyclization reactions to form isoxazoles, based on established literature.
| Aldehyde Substrate | Nitro Compound | Resulting Heterocycle |
| Benzaldehyde | Nitromethane | 3-Phenylisoxazole |
| Thiophene-2-carbaldehyde | Nitroethane | 3-(Thiophen-2-yl)-5-methylisoxazole |
| 5-Bromothiophene-2-carbaldehyde | Phenylnitromethane | 3-(5-Bromothiophen-2-yl)-4-phenylisoxazole |
| 5-Phenylthiophene-2-carbaldehyde | Nitromethane | 3-(5-Phenylthiophen-2-yl)isoxazole |
Advanced Applications and Functional Materials Design Based on Thiophene 2 Carbaldehyde Derivatives
Organic Electronics and Optoelectronics
The versatility of the thiophene (B33073) ring, coupled with the reactive aldehyde group and the tunable electronic nature of the aryl substituent, makes 5-(o-Tolyl)thiophene-2-carbaldehyde a promising building block for a wide array of organic electronic and optoelectronic components. The ortho-tolyl group, with its electron-donating methyl substituent and specific steric hindrance, is expected to influence the molecular packing, solubility, and electronic energy levels of derived materials, thereby impacting device performance.
Conjugated Oligomers and Polymers for Conductive Materials
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are the workhorse of organic electronics. Thiophene-containing polymers are particularly noted for their high charge carrier mobilities and stability. journalskuwait.org The aldehyde functionality of this compound serves as a versatile handle for polymerization reactions, such as Knoevenagel condensation or Wittig reactions, to form vinylene-linked polymers.
The incorporation of the o-tolyl group is anticipated to enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for solution-based processing techniques like spin-coating and inkjet printing. However, the steric hindrance from the ortho-methyl group might lead to a more twisted polymer backbone. This twisting can disrupt π-π stacking between polymer chains, potentially lowering the charge carrier mobility compared to polymers with planar backbones. Conversely, a less aggregated state can be beneficial in certain applications by preventing fluorescence quenching.
The synthesis of various poly(thiophene-methine)s has been explored, demonstrating that the properties of these materials are highly dependent on the substituents. journalskuwait.org For instance, the polymerization of thiophene-2-carbaldehyde (B41791) itself can be achieved using acid catalysis. journalskuwait.orgjournalskuwait.org By extension, polymers derived from this compound would exhibit electronic properties modulated by the electron-donating nature of the tolyl group, which would raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer.
Table 1: Expected Impact of the o-Tolyl Group on Polymer Properties
| Property | Expected Influence of o-Tolyl Group | Rationale |
| Solubility | Increased | The non-planar structure and alkyl group disrupt close packing, enhancing interaction with solvents. |
| Charge Carrier Mobility | Potentially Decreased | Steric hindrance can lead to a more twisted backbone, reducing intermolecular π-π stacking. |
| HOMO Energy Level | Increased | The electron-donating methyl group on the tolyl ring will raise the HOMO level. |
| Processability | Improved | Higher solubility allows for easier fabrication of thin films from solution. |
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
In the realm of OLEDs and PLEDs, the design of emitter and host materials is critical. Thiophene derivatives are frequently employed due to their high fluorescence quantum yields and tunable emission colors. rsc.org this compound can be a precursor to various components of an OLED.
For instance, it can be incorporated into larger conjugated molecules or polymers that act as the emissive layer. The introduction of the o-tolyl group can influence the emission wavelength. Generally, increasing the electron-donating strength of substituents on the thiophene ring leads to a red-shift in the emission spectrum. The steric hindrance of the ortho substituent can also prevent aggregation-caused quenching, potentially leading to higher solid-state fluorescence efficiency.
Furthermore, derivatives of this compound could be designed to function as host materials in phosphorescent OLEDs (PhOLEDs) by ensuring a high triplet energy level. The wide bandgap that can be engineered in thiophene-based materials makes them suitable for this purpose. The aldehyde group allows for the straightforward attachment of other functional units to fine-tune the material's properties for optimal device performance. rsc.orgacs.org
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic integrated circuits, and their performance is heavily reliant on the charge transport characteristics of the semiconductor layer. Thiophene-based oligomers and polymers have been at the forefront of high-performance p-type organic semiconductors. researchgate.net The molecular ordering and intermolecular electronic coupling are paramount for efficient charge transport.
Materials derived from this compound could be explored as the active layer in OFETs. The o-tolyl group would play a dual role. While its electron-donating nature would be favorable for p-type (hole) transport, its steric bulk might hinder the formation of highly ordered crystalline domains in the solid state, which is often crucial for high mobility. acs.org However, in some cases, a less ordered, more amorphous film can lead to more isotropic and uniform device performance.
The introduction of electron-poor heteroaromatic rings into oligothiophene structures has been shown to enhance electron affinity, making them interesting for n-type or ambipolar transistors. nih.gov Conversely, the electron-rich tolyl group in this compound-based materials would favor p-type conduction.
Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)
In organic photovoltaics (OPVs), the design of donor and acceptor materials with appropriate energy levels and broad absorption spectra is key. Thiophene derivatives are widely used as electron-donating materials in the active layer of OPVs. journalskuwait.org Polymers and small molecules derived from this compound could function as the donor component. The electron-donating o-tolyl group would help to raise the HOMO level, which is beneficial for achieving a high open-circuit voltage (Voc) when paired with a suitable acceptor.
Electrochromic Devices and Sensors
Electrochromic materials change their optical properties in response to an applied voltage, finding applications in smart windows, displays, and mirrors. Polythiophenes are well-known for their excellent electrochromic performance, exhibiting distinct color changes between their neutral and oxidized states. researchgate.netmdpi.com
Polymers derived from this compound are expected to be electrochromically active. The color of the neutral and oxidized states, as well as the switching speed and stability, would be influenced by the o-tolyl substituent. The electron-donating nature of the tolyl group would lower the oxidation potential of the polymer, making it easier to switch. The steric hindrance may affect the planarity of the polymer chains, which in turn can influence the color contrast and switching times. rsc.org
For sensor applications, the aldehyde group can be used to immobilize specific recognition elements. Furthermore, the conductivity of polymers based on this monomer could be modulated by the presence of analytes, forming the basis of a chemiresistive sensor.
Molecular Design Principles for Tunable Optoelectronic Properties
The true power of using building blocks like this compound lies in the ability to systematically tune the optoelectronic properties of the final materials through rational molecular design. The aldehyde group provides a reactive site for a plethora of chemical transformations, allowing for the construction of diverse molecular architectures.
Donor-Acceptor Scaffolds: A prevalent strategy in the design of organic electronic materials is the creation of donor-acceptor (D-A) structures. researchgate.netnih.gov In such systems, an electron-donating unit is covalently linked to an electron-accepting unit. This arrangement leads to intramolecular charge transfer (ICT) upon photoexcitation, which can lower the bandgap and red-shift the absorption and emission spectra. 5-(o-Tolyl)thiophene can act as the donor moiety, and the aldehyde group can be reacted with various electron-accepting groups to create a wide range of D-A molecules and polymers. The o-tolyl group, being an electron-donating substituent, would enhance the donor strength of the thiophene ring.
Energy Bandgaps: The energy bandgap, defined by the difference between the HOMO and LUMO energy levels, is a critical parameter for all optoelectronic applications. For this compound derivatives, the bandgap can be tuned in several ways:
Polymerization: Extending the conjugation length by forming polymers will generally decrease the bandgap.
Aryl Substitution: The electron-donating o-tolyl group will raise the HOMO level, which tends to decrease the bandgap compared to an unsubstituted thiophene.
Incorporation of Acceptor Units: Creating D-A structures is a very effective way to lower the bandgap.
By carefully selecting the synthetic route and reaction partners, materials with tailored energy levels and bandgaps can be prepared to meet the specific requirements of different devices.
Table 2: Illustrative Examples of Thiophene-Based Derivatives and Their Properties
| Compound/Polymer Class | Key Structural Feature | Typical Application | Expected Influence of o-Tolyl Group |
| Poly(thiophene vinylene)s | Vinylene linkages | PLEDs, OPVs | Improved solubility, potential blue-shift in emission due to backbone twisting. |
| D-π-A Dyes | Cyanoacrylic acid acceptor | DSSCs | Enhanced donor strength, potential for higher Voc. |
| D-A Copolymers | Alternating donor and acceptor units | OPVs, OFETs | Higher HOMO level, good solubility for processing. |
| Polythiophenes | Direct linkage of thiophene units | Electrochromics, OFETs | Lower oxidation potential, possible impact on color and switching speed. |
Advanced Materials Science
The unique combination of a π-conjugated thiophene backbone and a reactive aldehyde functional group in molecules like this compound makes them prime candidates for the design of advanced materials. The thiophene unit provides inherent electronic and optical properties, while the o-tolyl group can be used to fine-tune solubility, morphology, and intermolecular interactions. The aldehyde allows for post-synthesis modification and covalent integration into larger systems.
Thiophene-based polymers are mainstays in the field of organic electronics. The introduction of an aldehyde functionality onto the thiophene monomer is a strategic approach to creating functional semiconducting polymers. While thiophene-aldehyde itself can be difficult to polymerize directly, it can be incorporated into polymerizable structures, such as trimers flanked by more easily polymerizable units like 3,4-ethylenedioxythiophene (B145204) (EDOT). acs.orgresearchgate.netnih.gov This strategy allows for the creation of polymers like PEDOT that feature pendant aldehyde groups along the backbone. acs.orgresearchgate.netnih.gov
These aldehyde groups are highly reactive and suitable for easy chemical modification, for instance, through cross-linking with diamines to form insoluble films or by grafting other functional molecules. nih.gov For this compound, polymerization would yield a material where the electronic properties are derived from the polythiophene backbone, while the o-tolyl substituent would influence chain packing, solubility in organic solvents, and film morphology. The accessible aldehyde function provides a powerful tool for tuning the polymer's final properties or for its use as a platform to attach other molecules, creating even more complex functional materials. researchgate.net
| Research Finding | Significance for this compound | Source(s) |
| Aldehyde-functionalized EDOT and thiophene-based trimers can be synthesized and polymerized. | Provides a viable pathway to incorporate the title compound into a semiconducting polymer backbone. | acs.orgresearchgate.netnih.gov |
| The aldehyde group on the polymer can be used for post-polymerization modification, such as cross-linking. | The aldehyde on a poly(this compound) derivative would allow for the creation of robust, insoluble semiconducting films. | nih.gov |
| The substituent on the thiophene ring influences the polymer's physical properties. | The o-tolyl group is expected to enhance solubility and affect the solid-state morphology of the resulting polymer. | N/A |
The aldehyde functionality of thiophene-2-carbaldehyde derivatives is instrumental in the fabrication of advanced nanoparticles for nanotechnological applications. For example, derivatives like 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) serve as key building blocks for creating fluorescent probes with aggregation-induced emission (AIE) characteristics. This has been demonstrated in the development of AIE two-photon fluorescent nanoparticles (AIETP NPs) used for high-resolution imaging of brain vasculature.
The aldehyde group facilitates the synthesis of the core AIE luminogen through condensation reactions. nih.gov Subsequently, these molecules can be formulated into nanoparticles that are biocompatible and stable for in vivo applications. Following this principle, this compound could be employed as a precursor to develop novel TNPs. The o-tolyl group would modulate the photophysical properties, such as the emission wavelength and quantum yield, as well as the hydrophobic/hydrophilic balance of the resulting nanoparticles, influencing their self-assembly and interaction with biological systems. The aldehyde's reactivity can also be exploited to graft fluorescent polyamine nanoparticles onto film surfaces, creating fluorescent semiconducting polymer films. researchgate.netnih.gov
A frontier in materials science is the creation of materials that can change their shape or properties in response to external stimuli. Thiophene-based conducting polymers are being explored as novel molecular actuators, or "molecular muscles." ubc.ca Unlike traditional actuators that rely on bulk ion intercalation, these advanced materials function through conformational rearrangements of the polymer backbone at the molecular level. ubc.ca This actuation is driven by the π-π stacking of thiophene oligomers when the polymer is electrochemically oxidized, leading to a reversible molecular displacement and contraction. ubc.caspiedigitallibrary.org This mechanism can produce significant active strains, with initial studies on poly(quaterthiophene) showing strains around 20%. spiedigitallibrary.org
Furthermore, thiophene derivatives are key components in other stimuli-responsive systems. For example, certain difluoroboron β-diketonate dyes substituted with thiophene exhibit mechanochromic luminescence, changing their fluorescent color in response to mechanical shearing. rsc.org These materials are reversible and have potential applications as reusable functional materials. rsc.org The aldehyde group of this compound makes it an ideal building block for synthesizing such advanced polymers. It can be readily incorporated into polymer backbones designed to maximize these conformational changes. The aldehyde also allows for the attachment of other stimuli-responsive moieties, paving the way for materials sensitive to pH, temperature, or specific analytes. nih.gov
The seamless integration of electronic devices with biological systems is a major goal in bioelectronics. Conducting polymers derived from functionalized thiophenes are promising candidates for this interface. A significant challenge is ensuring strong adhesion between the electronic material and the tissue. Research has shown that thin films of aldehyde-bearing thiophene-based polymers exhibit strong surface adhesion to substrates like indium tin oxide (ITO). researchgate.netnih.gov This property is crucial for creating stable and reliable conductive electrodes for interfacing with living organisms. researchgate.netnih.gov
Polymers synthesized from this compound could leverage this inherent adhesiveness. Moreover, the aldehyde group offers a site for covalently bonding biomolecules, such as peptides or antibodies, to the polymer surface. This bio-functionalization can improve biocompatibility and promote specific interactions with cells or tissues. Recent work has also demonstrated that specifically designed thiophene-based trimers can undergo enzymatic polymerization in vivo, allowing for the self-organization of electronic materials directly within a living system, such as the roots of a plant. acs.org This approach paves the way for the rational design of materials for spatially controlled electronic functionalization of living tissue. acs.org
The development of smart materials for security and data storage is a rapidly growing field. Mechanochromic materials, which change their optical properties in response to mechanical force, are particularly interesting for applications like security inks and re-writable paper. Certain thiophene-substituted dyes have been shown to exhibit high-contrast, reversible mechanochromic luminescence. rsc.org For instance, difluoroboron β-diketonate dyes with thiophene substituents can be switched between a crystalline, blue-shifted emissive state and an amorphous, red-shifted emissive state simply by annealing and mechanical smearing. rsc.org
These transformations are reversible, making the materials suitable for reusable applications. rsc.org When coated on paper, such dyes could be used to create security features that are revealed by scratching or pressing, or as a medium for re-writable paper where information is written with a stylus and erased by heating. This compound is a potential building block for such dyes. Its aldehyde group provides a convenient point of attachment for incorporating the tolyl-thiophene moiety into a larger chromophoric system designed to exhibit strong mechanofluorochromic properties.
Chemical Building Blocks and Intermediates in Fine Chemical Synthesis
Beyond its direct use in advanced materials, this compound is a valuable chemical building block and intermediate in fine chemical synthesis. Thiophene-2-carbaldehyde and its derivatives are versatile precursors for a wide range of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide array of reactions.
It can undergo:
Condensation reactions: With amines to form Schiff bases, with active methylene (B1212753) compounds in Knoevenagel condensations, and with hydrazines to form hydrazones. nih.gov
Oxidation: To form the corresponding carboxylic acid.
Reduction: To form the corresponding alcohol.
Nucleophilic additions: Such as Grignard reactions to form secondary alcohols.
The presence of the 5-(o-tolyl) substituent provides specific steric and electronic characteristics to the molecule, which can be used to direct the synthesis of targeted structures. For instance, the steric bulk of the o-tolyl group can influence the stereochemical outcome of reactions at the nearby aldehyde. Thiophene derivatives are prevalent in medicinal chemistry, and the ability to synthesize substituted thiophenes like this one is crucial for developing new drug candidates. synthonix.com
Precursors for Agrochemicals
Thiophene-2-carbaldehyde derivatives serve as valuable precursors in the synthesis of complex molecules for the agrochemical industry. The structural framework of these compounds can be manipulated to design new pesticides and herbicides. Their role as a key synthetic building block facilitates the creation of novel compounds intended for crop protection.
Intermediates for Complex Organic Molecules
The utility of thiophene-2-carbaldehyde and its analogues as intermediates is well-established in synthetic organic chemistry. Thiophene-2-carboxaldehyde is specifically used in the preparation of β-aryl-β-amino acids and various urea (B33335) derivatives. fishersci.se It also functions as an arylation reagent and a key intermediate in the manufacturing of pharmaceuticals and diverse aromatic compounds. fishersci.se The reactivity of the aldehyde and the thiophene core allows chemists to construct more complex molecular architectures, making it a foundational component for a multitude of organic syntheses.
Catalytic Applications (e.g., Palladium(II) Complexes as Homogeneous Catalysts)
Schiff base complexes derived from thiophene-2-carbaldehyde have demonstrated significant potential in catalysis. These ligands, when coordinated with metal ions like palladium(II), form stable complexes that can act as effective homogeneous catalysts. analis.com.my Schiff bases are noted for their wide range of applications, including as catalysts in various chemical transformations. analis.com.my
For instance, palladium(II) complexes incorporating Schiff base ligands derived from amines and carbonyl compounds, such as thiophene-2-carbaldehyde, are active in promoting carbon-carbon bond-forming reactions. analis.com.myresearchgate.net Research has shown that palladium(II) complexes with thiophene-derived Schiff bases can effectively catalyze the Heck and Suzuki coupling reactions. researchgate.netanalis.com.my In one study, a palladium(II) complex with a salicylaldimine-type Schiff base ligand achieved over 90% conversion in a Suzuki coupling reaction. analis.com.my Another investigation into the Stille reaction found that a palladium(II) Schiff base complex achieved an 80% conversion of iodobenzene. analis.com.my The mechanism often involves the coordination of the Schiff base's azomethine nitrogen and another donor atom to the palladium center, creating a stable square planar geometry that facilitates the catalytic cycle. analis.com.my Furthermore, the direct carboxylation of thiophene using palladium(II) acetate (B1210297) as a catalyst has been achieved, highlighting the role of palladium in activating the thiophene ring. mdpi.com
Energy Storage Applications (e.g., Aqueous Zinc-Ion Hybrid Supercapacitors)
Thiophene-based materials are emerging as promising candidates for electrode materials in advanced energy storage systems, including batteries and supercapacitors. rsc.orgnih.gov Their conjugated structure is beneficial for charge transfer, a critical property for electrode performance. rsc.org
Specifically in the area of zinc-ion energy storage, thiophene-based conducting polymers are being explored for their potential as cathode materials. researchgate.net A self-doped thiophene-based conducting polymer (SDTP) was reported to function as a cathode for an aqueous zinc-ion battery. researchgate.net This material exhibited a specific capacity of 274 mAh g⁻¹ at a current density of 50 mA g⁻¹. researchgate.net The incorporation of sulfonate (SO₃⁻) groups into the polymer backbone creates a "self-doping" effect that enhances ion transport and improves charge storage capability. researchgate.net While research into zinc-ion hybrid supercapacitors (ZICs) is still in its early stages, the development of such novel 2D materials is a key focus. rsc.org Fused thiophene polymers have also been investigated for electrochromic supercapacitors, where a copolymer demonstrated a high specific capacitance of 190 F/g, showcasing the versatility of thiophene derivatives in energy applications. nih.gov
Investigation of Biological Potential and Pharmacological Relevance (Non-Clinical)
Derivatives of thiophene-2-carbaldehyde are a subject of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The thiophene ring is a key pharmacophore in numerous compounds, conferring antibacterial, antifungal, and antioxidant properties.
A substantial body of research has demonstrated the antimicrobial potential of various thiophene-2-carbaldehyde derivatives against a range of pathogenic microbes.
Thiophene-2-carboxamide derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. Current time information in Bangalore, IN. In one study, an amino thiophene-2-carboxamide derivative with a methoxy (B1213986) group exhibited excellent inhibition against Pseudomonas aeruginosa (86.9%), Staphylococcus aureus (83.3%), and Bacillus subtilis (82.6%). Current time information in Bangalore, IN. Another class of derivatives, thieno[2,3-d]pyrimidin-4-ones, produced inhibitory effects against bacteria that were similar or superior to the reference drug Tetracycline. researchgate.net
Furthermore, Schiff base complexes synthesized from thiophene-2-carboxaldehyde and various amines have been evaluated. nih.gov A cadmium(II) complex, [Cd(DE)Br₂], where DE is a thiophene-derived Schiff base, showed potent activity against E. coli, S. aureus, P. aeruginosa, and the fungus Candida albicans. nih.gov The antimicrobial efficacy of these metal complexes is often greater than that of the free ligand, suggesting that coordination to the metal center enhances their biological activity. nih.gov
The following table summarizes the minimum inhibitory concentration (MIC) findings for several thiophene derivatives against various bacterial strains.
| Compound/Derivative Class | Bacterial Strain | MIC (mg/L) | Source |
| Thiophene Derivative 4 | A. baumannii ATCC 17978 | 16 | rsc.org |
| Thiophene Derivative 4 | E. coli ATCC 25922 | 16 | rsc.org |
| Thiophene Derivative 5 | A. baumannii ATCC 17978 | 16 | rsc.org |
| Thiophene Derivative 5 | E. coli ATCC 25922 | 16 | rsc.org |
| Thiophene Derivative 1 | A. baumannii ATCC 17978 | 64 | rsc.org |
| Thiophene Derivative 2 | E. coli ATCC 25922 | 16 | rsc.org |
Thiophene derivatives have also been investigated for their ability to act as antioxidants by scavenging free radicals. This activity is crucial for mitigating oxidative stress, which is implicated in numerous disease processes.
Studies on thiophene-2-carboxamide derivatives demonstrated significant antioxidant potential. Current time information in Bangalore, IN. Using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method, a 3-amino thiophene-2-carboxamide derivative (7a) showed a notable inhibition of 62.0%, which was comparable to the standard antioxidant, ascorbic acid (88.44%). Current time information in Bangalore, IN. The class of 3-amino thiophene-2-carboxamide derivatives generally exhibited the highest antioxidant activity among the tested compounds, with inhibition percentages ranging from 46.9% to 62.0%. Current time information in Bangalore, IN.
Fused heterocyclic systems containing a thiophene ring, such as thieno[2,3-b]quinolines, have also been evaluated for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. acs.org Additionally, chitosan (B1678972) derivatives modified with hydroxyl-chlorobenzene-disulfo-chloride showed strong scavenging activity against hydroxyl radicals, with IC₅₀ values as low as 0.302 mg/mL, indicating potent antioxidant capabilities. nih.gov
The table below details the radical scavenging activity of selected thiophene derivatives.
| Compound/Derivative | Assay | Scavenging/Inhibition (%) | Standard (%) | Source |
| 3-Amino thiophene-2-carboxamide 7a | ABTS | 62.0% | 88.44% (Ascorbic Acid) | Current time information in Bangalore, IN. |
| 3-Amino thiophene-2-carboxamide 7b | ABTS | 46.9% | 88.44% (Ascorbic Acid) | Current time information in Bangalore, IN. |
| 3-Amino thiophene-2-carboxamide 7c | ABTS | 51.5% | 88.44% (Ascorbic Acid) | Current time information in Bangalore, IN. |
Anti-inflammatory and Enzyme Inhibition Studies
While direct experimental data on the anti-inflammatory and enzyme inhibitory properties of This compound are not available in the current literature, the broader class of 5-arylthiophene-2-carbaldehydes has demonstrated notable activity in these areas. Thiophene-based compounds are recognized for their anti-inflammatory potential, often targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of the inflammatory cascade. nih.gov
Studies on various 4-arylthiophene-2-carbaldehyde derivatives have shown significant nitric oxide (NO) scavenging capabilities. nih.gov For instance, 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile displayed potent NO scavenging activity with an IC₅₀ value of 45.6 µg/mL. nih.gov Since excessive NO production is a hallmark of inflammatory conditions, the ability to scavenge this radical suggests a potential anti-inflammatory mechanism. Furthermore, certain derivatives, such as 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, have exhibited outstanding urease inhibition with an IC₅₀ value of 27.1 µg/mL. nih.gov Urease is an enzyme that can be a virulence factor for some pathogenic bacteria, and its inhibition can be a target for managing infections that have an inflammatory component.
The structural features of thiophene derivatives, including the presence of methyl and other functional groups, are known to be important for their biological target recognition and anti-inflammatory activity. nih.gov The ortho-tolyl group in This compound introduces a specific steric and electronic profile that could influence its interaction with inflammatory enzymes.
Based on these findings for analogous compounds, it is plausible that This compound could exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or enzymes.
Table 1: Biological Activities of Structurally Related Arylthiophene-2-carbaldehyde Derivatives
| Compound | Activity | IC₅₀ (µg/mL) | Reference |
| 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | NO Scavenging | 45.6 | nih.gov |
| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 | nih.gov |
| 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | Antibacterial ( P. aeruginosa ) | 29.7 | nih.gov |
Cytotoxic and Antiproliferative Activity against Cancer Cell Lines
The anticancer potential of thiophene derivatives is an active area of research. While specific cytotoxic data for This compound is not documented, studies on closely related compounds provide valuable insights.
5-Phenylthiophene-2-carbaldehyde , an analogue where the tolyl group is replaced by a phenyl group, has demonstrated moderate cytotoxicity against the MDA-MB-435 breast cancer cell line and the PC-3 human prostate cancer cell line, with a reported IC₅₀ value of 24.1 ± 0.8 µM for the latter. This suggests that the 5-arylthiophene-2-carbaldehyde scaffold possesses intrinsic cytotoxic properties.
The mechanism of anticancer action for this class of compounds may involve interactions with cellular signaling pathways that are crucial for the proliferation and survival of cancer cells. The presence of the aldehyde group and the aromatic thiophene ring are key features that can contribute to these interactions.
Derivatives of 2-pyrimidyl-5-amidothiophenes have been synthesized and shown to be potent inhibitors of the AKT enzyme, with IC₅₀ values in the low nanomolar range. nih.gov AKT is a kinase that plays a critical role in cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy. This highlights that modifications of the thiophene core can lead to highly active anticancer agents.
Given the cytotoxic activity of its close analogue, 5-phenylthiophene-2-carbaldehyde , it is reasonable to hypothesize that This compound may also possess cytotoxic and antiproliferative properties against various cancer cell lines. The additional methyl group on the phenyl ring could modulate this activity through steric or electronic effects.
Table 2: Cytotoxic Activity of 5-Phenylthiophene-2-carbaldehyde
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC-3 | Human Prostate Cancer | 24.1 ± 0.8 | |
| MDA-MB-435 | Breast Cancer | Moderate Cytotoxicity |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies on thiophene derivatives have provided a framework for understanding how chemical modifications influence their biological activities. For thiophene-based compounds, the nature and position of substituents on the thiophene ring are critical determinants of their therapeutic potential. nih.gov
In the context of anti-inflammatory activity, the presence of carboxylic acids, esters, amines, amides, and methyl groups has been frequently associated with enhanced activity, particularly for the inhibition of COX and LOX enzymes. nih.gov The sulfur atom within the thiophene ring can participate in hydrogen bonding, which enhances drug-receptor interactions. nih.gov The tolyl group in This compound introduces a lipophilic and sterically defined substituent at the 5-position of the thiophene ring, which would be a key factor in its binding to biological targets.
Regarding anticancer activity, SAR studies on 2-pyrimidyl-5-amidothiophenes as AKT inhibitors have shown that the substitution pattern on the thiophene ring is crucial for potency. nih.gov The cytotoxicity of 5-phenylthiophene-2-carbaldehyde suggests that the 5-aryl substituent is a key pharmacophoric element. The introduction of a methyl group, as in the ortho-tolyl moiety of the title compound, could influence the compound's conformation and its ability to fit into the binding pocket of a target protein.
The aldehyde group at the 2-position of the thiophene ring is a reactive functional group that can participate in various chemical reactions and interactions with biological macromolecules. This group is a common feature in many biologically active thiophene derivatives and is likely to be a critical component for the activity of This compound .
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations: Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.
The electronic properties of conjugated organic molecules are largely governed by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optoelectronic properties.
For 5-(o-Tolyl)thiophene-2-carbaldehyde, the HOMO is expected to be delocalized primarily across the electron-rich thiophene (B33073) ring and the tolyl group. The LUMO, conversely, would likely be concentrated on the electron-withdrawing carbaldehyde group and the thiophene ring, which acts as a π-bridge.
DFT calculations on similar thiophene-based derivatives show energy gaps typically ranging from 1.6 eV to over 4.5 eV, depending on the specific donor and acceptor groups attached to the thiophene core. nih.govsemanticscholar.org The combination of the electron-donating tolyl group and the electron-withdrawing aldehyde group in this compound suggests a moderate HOMO-LUMO gap, indicating potential for applications in organic electronics.
Table 1: Representative DFT-Calculated Electronic Properties of Thiophene Derivatives This table presents data for analogous compounds to illustrate the typical range of values.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Tris-4-iminophenyl-methyl-thiophene | - | - | ~2.16 |
| Thiophene Sulfonamide Derivative 1 | -6.45 | - | 4.65 |
| Thiophene Sulfonamide Derivative 7 | - | - | 3.44 |
| Thienopyrazine-based Dye (P1) | -4.983 | -3.125 | 1.858 |
| Thienopyrazine-based Dye (P5) | -5.012 | -3.052 | 1.959 |
Data sourced by analogy from studies on related thiophene structures. semanticscholar.orgresearchgate.netderpharmachemica.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. For this compound, the MEP map would reveal:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atom of the carbaldehyde group. This site is susceptible to electrophilic attack and is a likely hydrogen bond acceptor.
Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms of the aromatic rings. These areas are prone to nucleophilic attack.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov
Table 2: Global Reactivity Descriptors from DFT These parameters are derived from HOMO and LUMO energies and provide a quantitative measure of reactivity.
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. A larger gap implies greater hardness. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |
These descriptors help in systematically understanding the molecule's stability and its potential reaction pathways.
Mechanofluorochromism (MFC) is a phenomenon where a material changes its fluorescence color or intensity in response to mechanical stimuli like grinding, shearing, or pressing. This property is often linked to changes in the molecule's solid-state packing and intermolecular interactions.
While direct studies on the MFC of this compound are not prominent, its structure contains features conducive to such behavior. The bond connecting the thiophene and tolyl rings allows for rotational freedom. In the crystalline state, the molecule adopts a specific dihedral angle to minimize energy. Mechanical force can disrupt the crystal lattice, forcing a change in this angle. This planarization or twisting alters the degree of π-conjugation between the two rings, which directly affects the HOMO-LUMO gap and, consequently, the fluorescence emission wavelength. DFT calculations are essential for modeling these conformational changes and predicting the resulting shifts in the emission spectra, thereby explaining the structure-property relationship behind MFC. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular events.
The key dynamic feature of this compound is the torsional or dihedral angle between the plane of the thiophene ring and the plane of the ortho-tolyl ring. The presence of the methyl group at the ortho position introduces significant steric hindrance, which likely prevents the molecule from adopting a fully planar conformation.
MD simulations can be employed to:
Explore the potential energy surface related to the rotation around the C-C single bond connecting the two rings.
Identify the most stable, low-energy conformations and the energy barriers between them.
Understand how temperature and solvent affect the molecule's flexibility and average conformation.
This dynamic behavior is crucial as the planarity of the molecule directly influences its electronic conjugation and, therefore, its optical and electronic properties.
In the condensed phase (solid state or in concentrated solution), molecules of this compound will interact and potentially aggregate. MD simulations are ideal for studying these phenomena. The primary intermolecular forces at play would be:
π-π Stacking: Attractive, noncovalent interactions between the electron clouds of the aromatic thiophene and tolyl rings.
C-H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms on the rings and the oxygen atom of the aldehyde group on a neighboring molecule.
Van der Waals Forces: General attractive or repulsive forces between molecules.
MD simulations can predict how these interactions guide the self-assembly of molecules into larger aggregates or crystal structures. nih.gov Understanding this aggregation is critical, as phenomena like aggregation-induced emission (AIE) are directly tied to how molecules pack and interact in the solid state. ossila.com
Reaction Mechanism Studies
Theoretical investigations into reaction mechanisms offer a molecular-level view of how chemical transformations occur, predicting their feasibility and the energetic landscape of the process.
Theoretical Prediction of Reaction Feasibility and PathwaysWhile specific theoretical studies on the reaction feasibility and pathways for the synthesis of this compound are not extensively detailed in the available literature, the general synthetic routes for related 5-arylthiophene-2-carbaldehydes have been explored. For instance, a common method involves the coupling reactions of arene diazonium salts with thiophene-2-carboxaldehyde.researchgate.netTheoretical models can be employed to understand the electronic effects of substituents on the thiophene and aryl rings, which influence the reaction's viability and yield.
In analogous systems, such as the synthesis of thiophene-2-carboxamide derivatives, computational studies have elucidated the reaction mechanism. These studies propose pathways that often proceed through the formation of a key intermediate, followed by a heterocyclization step involving nucleophilic addition to a carbonyl group, and concluding with a dehydration step. nih.gov Such theoretical predictions are crucial for optimizing reaction conditions and exploring novel synthetic strategies for compounds within the 5-arylthiophene-2-carbaldehyde family.
Investigation of Transition States and Activation EnergiesThe investigation of transition states and the calculation of activation energies are fundamental aspects of computational reaction mechanism studies. These calculations provide quantitative data on the energy barriers that must be overcome for a reaction to proceed, offering a deeper understanding of reaction kinetics. For the broader class of thiophene derivatives, Density Functional Theory (DFT) is a commonly used method to study their molecular and electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps (ΔEH-L).nih.govThese parameters are indicative of the molecule's chemical reactivity and can be correlated with the activation energies of its reactions.
Although specific activation energy values for the synthesis or reactions of this compound are not available in the reviewed literature, the principles of such investigations are well-established. By mapping the potential energy surface of a reaction, computational chemists can identify the geometry of the transition state—the highest energy point along the reaction coordinate—and calculate the associated activation energy. This information is invaluable for predicting reaction rates and understanding the influence of catalysts or substituents on the reaction pathway.
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a biological macromolecule, such as an enzyme or receptor, providing insights into the molecule's potential biological activity.
Prediction of Binding Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)Molecular docking simulations have been extensively used to study various thiophene derivatives and predict their binding modes with biological targets. These studies help in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on novel thiophene-2-carboxaldehyde derivatives with the carrier protein Human Serum Albumin (HSA) have been performed to explore these binding forces.eurjchem.comSimilarly, various thiophene-thiazole hybrids have been docked into the active sites of enzymes to understand their inhibitory potential.nih.gov
The typical interactions observed for this class of compounds include:
Hydrogen Bonding: The aldehyde group or other polar functionalities on the thiophene scaffold can act as hydrogen bond acceptors or donors, forming crucial bonds with amino acid residues in the active site of a protein.
Hydrophobic Interactions: The aromatic thiophene and tolyl rings contribute to hydrophobic interactions with nonpolar residues of the biological target. eurjchem.com
Pi-Stacking: The aromatic systems of the ligand can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
These predicted interactions provide a structural basis for the molecule's biological activity and guide the design of new derivatives with improved potency and selectivity. colab.ws
Elucidation of Molecular Recognition and Binding AffinitiesBeyond predicting the binding pose, molecular docking simulations provide a scoring function to estimate the binding affinity between the ligand and the protein. A lower (more negative) binding score generally indicates a more favorable and stable interaction. This quantitative assessment is crucial for ranking potential drug candidates and prioritizing them for experimental testing.
While specific binding affinity data for this compound is not detailed in the search results, studies on related thiophene derivatives illustrate how these calculations are applied. For instance, docking studies on a series of thiophene compounds against the DprE1 enzyme, a target for tuberculosis, revealed compounds with high docking scores, suggesting strong binding affinity. colab.ws Another study found that certain thiophene-2-carboxamide derivatives exhibited high binding scores with the 2AS1 protein. nih.gov These findings demonstrate the utility of computational methods in identifying promising bioactive molecules.
The table below summarizes representative binding affinity data from molecular docking studies of various thiophene derivatives against different biological targets, illustrating the application of this computational technique.
| Compound Class | Biological Target | Finding | Reference |
| Thiophene Derivatives | DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase | Compound S23 showed a better docking score of -8.516 compared to the standard drug Isoniazid. | colab.ws |
| Thiophene-2-carboxamide Derivatives | 2AS1 protein | Compounds 3b and 3c demonstrated the highest binding scores among the tested derivatives. | nih.gov |
| Thiazole Derivatives of Thiophene Carbaldehyde | α-glucosidase | Docking studies showed good binding potential for the derivatives within the enzyme's active site. | researchgate.net |
| Thiophene-2-carboxaldehyde Derivatives | Human Serum Albumin (HSA) | Docking confirmed favorable hydrophobic interactions and hydrogen bonding. | eurjchem.com |
These computational investigations are integral to modern drug discovery and materials science, offering a time- and cost-effective means to screen molecules and understand their chemical and biological properties before embarking on extensive laboratory synthesis and testing.
Conclusion and Future Research Directions
Summary of Key Advances in 5-(o-Tolyl)thiophene-2-carbaldehyde and Related Thiophene (B33073) Carbaldehyde Research
Research into thiophene-2-carbaldehydes has yielded significant progress, particularly in the development of synthetic methodologies and understanding structure-property relationships. While specific studies on this compound are not extensively documented in publicly available literature, a wealth of information on analogous 5-arylthiophene-2-carbaldehydes provides a strong foundation for understanding its characteristics.
A pivotal advancement has been the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of 5-arylthiophene-2-carbaldehydes. mdpi.comnih.govnih.gov This has enabled the creation of a diverse library of derivatives with tailored electronic and photophysical properties. These compounds are recognized as crucial building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgnih.govacs.orgnih.gov The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.
Furthermore, the biological activities of various thiophene derivatives have been extensively investigated, with many exhibiting promising antibacterial, anti-inflammatory, and anticancer properties. nih.govencyclopedia.pub While the specific biological profile of this compound remains to be fully elucidated, the broader class of thiophene-based molecules continues to be a rich source for the discovery of new therapeutic agents. acs.orgnih.govnih.gov
Emerging Synthetic Strategies and Methodological Innovations
The synthesis of functionalized thiophenes, including this compound, is continuously evolving with a focus on efficiency, selectivity, and sustainability.
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction stands out as a highly effective method for the synthesis of 5-arylthiophene-2-carbaldehydes. mdpi.comnih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with a halogenated thiophene derivative. For the synthesis of this compound, this would involve the reaction of 5-bromo- or 5-chlorothiophene-2-carbaldehyde (B1662047) with o-tolylboronic acid. Studies have demonstrated the successful synthesis of a variety of 4-arylthiophene-2-carbaldehydes using this method with moderate to excellent yields. mdpi.comnih.gov
Table 1: Examples of Suzuki-Miyaura Reactions for the Synthesis of Arylthiophene-2-carbaldehydes
| Arylboronic Acid/Ester | Halogenated Thiophene | Product | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromothiophene-2-carbaldehyde | 4-Phenylthiophene-2-carbaldehyde (B1353027) | Not specified | mdpi.com |
| 3,5-Dimethylphenylboronic acid | 4-Bromothiophene-2-carbaldehyde | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent | mdpi.comnih.gov |
| p-Tolylboronic acid | 4-Bromothiophene-2-carbaldehyde | 4-(p-Tolyl)thiophene-2-carbaldehyde | Not specified | nih.gov |
| 3,5-Bis(trifluoromethyl)phenylboronic ester | 4-Bromothiophene-2-carbaldehyde | 4-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde | Excellent | mdpi.com |
Other Emerging Methods: Beyond traditional cross-coupling, innovative strategies are being explored. These include C-H activation/arylation reactions, which offer a more atom-economical approach by directly coupling aromatic C-H bonds. researchgate.net Additionally, novel cyclization reactions of functionalized alkynes are providing new pathways to substituted thiophenes. mdpi.com While not yet specifically applied to this compound, these methods hold significant promise for future synthetic efforts. One-pot procedures and the use of greener reaction conditions, such as aqueous media, are also gaining traction. researchgate.net
Untapped Potentials in Functional Materials Science and Device Fabrication
The unique electronic and photophysical properties of thiophene-based compounds make them highly attractive for applications in materials science. The introduction of a tolyl group at the 5-position of thiophene-2-carbaldehyde (B41791) is expected to influence its molecular packing and electronic characteristics, opening up avenues for new functional materials.
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are widely used in the emissive layers of OLEDs due to their high photoluminescence quantum yields and tunable emission colors. rsc.orgnih.govnih.govrsc.orgresearchgate.net The aldehyde group in this compound can be readily converted into various emissive chromophores. The tolyl group can influence the solid-state morphology and intermolecular interactions, which are critical for achieving high efficiency and stability in OLED devices. The introduction of a thiophene core into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and lead to efficient, narrowband emission. rsc.org
Organic Field-Effect Transistors (OFETs): Thiophene-based polymers and small molecules are among the best-performing organic semiconductors in OFETs. nih.govresearchgate.nettugraz.atrsc.org The planarity and extended π-conjugation of the thiophene ring facilitate efficient charge transport. The tolyl substituent in this compound can impact the material's solubility and thin-film morphology, both of which are crucial for OFET performance. Arylenediimide-thiophene derivatives have been investigated as n-channel semiconductors in OFETs, demonstrating the versatility of thiophene-based structures. nih.gov
Advanced Computational Approaches for Rational Molecular Design and Predictive Analysis
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the rational design and predictive analysis of novel thiophene derivatives. scispace.comresearchgate.netresearchgate.netresearchgate.netmdpi.comaps.org These methods allow for the in-silico investigation of molecular geometries, electronic structures, and photophysical properties before undertaking laborious and costly experimental synthesis.
For this compound, DFT calculations can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is vital for estimating the material's potential as a semiconductor and its suitability for use in electronic devices. The HOMO-LUMO gap is a critical factor in determining the electronic and optical properties of the molecule. scispace.comresearchgate.net
Computational studies on related thiophene derivatives have shown that the nature and position of substituents significantly influence their electronic properties. scispace.comresearchgate.net For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. The tolyl group, being weakly electron-donating, is expected to have a discernible effect on the electronic structure of the thiophene core.
Table 2: Predicted Electronic Properties of Thiophene Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method |
| Thiophene | -6.9 | -1.2 | 5.7 | DFT/B3LYP/6-31G |
| 2-Methylthiophene | -6.7 | -1.1 | 5.6 | DFT/B3LYP/6-31G |
| 5-Phenylthiophene-2-carbaldehyde | Not Specified | Not Specified | Not Specified | N/A |
Note: The values in this table are illustrative and intended to show the type of data generated through computational studies. Specific values for this compound would require dedicated calculations.
Outlook for Interdisciplinary Research in Thiophene Carbaldehyde Chemistry
The future of research on this compound and related thiophene carbaldehydes lies at the intersection of organic synthesis, materials science, computational chemistry, and biology. The versatility of the thiophene scaffold and the aldehyde functionality provides a rich platform for interdisciplinary exploration. researchgate.netespublisher.com
Future synthetic efforts will likely focus on developing even more efficient and sustainable methods, such as C-H activation and flow chemistry, to access a wider range of derivatives. researchgate.net In materials science, the focus will be on designing and synthesizing novel materials with tailored properties for next-generation electronic and photonic devices. This will involve a close feedback loop between computational design, synthesis, and device fabrication and characterization. acs.orgnih.govnih.gov
The biological potential of this class of compounds also warrants further investigation. Screening of this compound and its derivatives against various biological targets could lead to the discovery of new drug candidates. nih.govencyclopedia.pub The integration of biological studies with computational modeling can aid in understanding the structure-activity relationships and in the rational design of more potent and selective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(o-Tolyl)thiophene-2-carbaldehyde, and how are reaction yields optimized?
- Methodological Answer : The compound is primarily synthesized via Suzuki-Miyaura cross-coupling between thiophene-2-carbaldehyde derivatives and o-tolylboronic acids, using palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃). Yields are optimized by controlling reaction temperature (80–100°C), solvent polarity (e.g., THF/H₂O mixtures), and stoichiometric ratios of reactants . Alternative routes include Gewald reactions for thiophene ring formation, followed by formylation at the 2-position using Vilsmeier-Haack conditions (POCl₃/DMF) .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic/o-tolyl substituents.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺).
- Infrared (IR) spectroscopy : Stretching bands for C=O (~1680 cm⁻¹) and C–S (~680 cm⁻¹) .
- Elemental analysis : To verify purity (>95%) and stoichiometry .
Q. What are the typical reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde group undergoes:
- Condensation reactions : With amines to form Schiff bases (e.g., for optoelectronic materials) .
- Thioacetalization : Reacting with thiols (e.g., propane-1-thiol) under acidic conditions to form thioacetals, used to protect the aldehyde during further functionalization .
- Oxidation : With H₂O₂ in acetic acid to yield carboxylic acid derivatives, critical for modifying solubility or electronic properties .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in palladium-catalyzed C–H functionalization of this compound?
- Methodological Answer : Regioselectivity at the β-position of the thiophene ring is controlled by:
- Catalyst design : Bulky ligands (e.g., PCy₃) favor β-C–H activation over α-sites.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic palladation.
- Directing groups : The o-tolyl substituent acts as an electron-donating group, directing functionalization to the thiophene’s β-position. Computational studies (DFT) model charge distribution to predict sites of reactivity .
Q. What computational methods are employed to predict the optoelectronic properties of derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate:
- HOMO-LUMO gaps : To assess charge-transfer efficiency (e.g., for organic solar cells).
- Absorption/emission spectra : Correlated with experimental UV-Vis and fluorescence data (e.g., λmax ~450 nm for push-pull dyes) .
- Electrostatic potential maps : To visualize electron-rich/depleted regions for rational design of donor-acceptor systems .
Q. How does structural modification of the o-tolyl group impact aggregation-induced emission (AIE) in fluorescent probes?
- Methodological Answer : Substituents on the o-tolyl group (e.g., –OCH₃, –CN) alter steric hindrance and π-stacking:
- Bulky groups : Reduce π-π interactions, enhancing AIE by restricting intramolecular rotation (e.g., for NIR-II imaging probes).
- Electron-withdrawing groups : Shift emission wavelengths and improve photostability. Experimental validation involves fluorescence quantum yield measurements and confocal microscopy in cellular models .
Data Contradictions and Resolution
- Oxidation Outcomes : reports carboxylic acid formation via H₂O₂ oxidation, while other studies suggest competing sulfone formation under similar conditions. Resolution requires kinetic control (low temperature, short reaction times) to favor aldehyde oxidation over sulfur .
- Cross-Coupling Yields : Suzuki-Miyaura reactions in yield >80% product, whereas reports ~57% due to competing β-C–H activation. Catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) and additive optimization (e.g., KF) address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



